NMS-859
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Overview
Description
This compound has shown significant efficacy in inhibiting the ATPase activity of VCP, with half-maximal inhibitory concentration values of 0.37 micromolar and 0.36 micromolar for wild-type VCP in the presence of 60 micromolar and 1 millimolar adenosine triphosphate in cells, respectively . NMS-859 is primarily used for research purposes and has demonstrated potential in various scientific applications, particularly in cancer research .
Mechanism of Action
Target of Action
NMS-859 is a potent and covalent inhibitor of the ATPase VCP/p97 . VCP/p97 is a ubiquitous, abundant, and essential ATPase that belongs to the AAA family of proteins . It assembles as a hexameric complex formed by six identical protomers .
Mode of Action
this compound covalently modifies VCP on the active site Cys522 and blocks ATP binding . This modification prevents the ATPase activity of p97 . The compound shows very weak inhibitory activity against VCP C522T .
Biochemical Pathways
VCP controls protein homeostasis by acting as a molecular segregase that extracts specific ubiquitin-modified client proteins from the endoplasmic reticulum and delivers them to the proteasome for degradation . It also contributes to autophagy and aggresome formation . This compound, by inhibiting VCP, can potentially affect these biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.
Result of Action
this compound suppresses cell proliferation, with IC50 values of 3.5 μM and 3.0 μM in HCT116 and HeLa cell lines, respectively . It has been suggested that targeting VCP might prevent proteasome inhibitor–resistant tumors from escaping through the aggresome-autophagy pathways and cause them to collapse under the high load of unfolded proteins .
Action Environment
It’s worth noting that the cellular environment, including the presence of atp, can impact the effectiveness of this compound .
Biochemical Analysis
Biochemical Properties
NMS-859 plays a significant role in biochemical reactions. It interacts with the enzyme VCP (p97), a type of ATPase, in a covalent manner . The IC50 values of this compound for wild-type VCP in the presence of 60 μM and 1 mM ATP in cells are 0.37 and 0.36 μM, respectively .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the ATPase activity of VCP, which is involved in various cellular processes including cell cycle progression and protein degradation .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with VCP. It covalently modifies VCP on the active site Cys522 and blocks ATP binding . This interaction inhibits the ATPase activity of VCP, leading to the disruption of its functions in the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NMS-859 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput screening techniques and automated synthesis processes to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
NMS-859 undergoes various chemical reactions, including:
Covalent Inhibition: This compound forms a covalent bond with the active site cysteine residue of VCP, leading to its inhibition.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the presence of specific reagents and conditions.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced forms of this compound .
Scientific Research Applications
NMS-859 has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potential in inducing cancer cell death by inhibiting VCP, which is involved in protein homeostasis and degradation pathways.
Biological Studies: The compound is used to study the role of VCP in various cellular processes, including autophagy, endoplasmic reticulum-associated degradation, and protein degradation.
Chemical Biology: This compound serves as a tool compound to investigate the biochemical pathways and molecular mechanisms involving VCP.
Drug Development: The compound is explored for its potential as a therapeutic agent in treating diseases associated with VCP dysfunction.
Comparison with Similar Compounds
Similar Compounds
NMS-873: A potent and selective allosteric inhibitor of VCP with an IC50 value of 30 nanomolar.
CB-5083: A first-in-class, potent, and selective inhibitor of VCP with an IC50 of 11 nanomolar.
Uniqueness of NMS-859
This compound is unique due to its covalent inhibition mechanism, which provides a more sustained and irreversible inhibition of VCP compared to other inhibitors that act through reversible or allosteric mechanisms . This makes this compound a valuable tool for studying the long-term effects of VCP inhibition in various biological contexts .
Properties
IUPAC Name |
2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFLBAPPIWNGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.